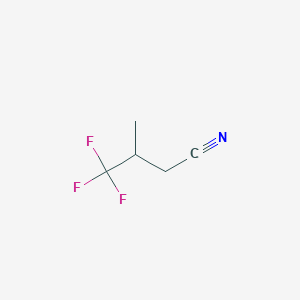

4,4,4-Trifluoro-3-methylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-3-methylbutanenitrile is a chemical compound with the molecular formula C5H6F3N . It is used in the synthesis of trifluoromethylated hydrindenes .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of ethyl trifluoro acetate and ethyl acetate under the presence of a base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate . This is followed by a reaction with a hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid . The resultant is then reacted with thiochloride, and a Friedal-Crafts acylation reaction is performed with toluene under the presence of aluminum chloride to prepare trifluoro-1- (4-methyl phenyl)butan-1,3-dione .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 137.1 and its liquid physical form . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

1. Synthesis of Nonproteinogenic Amino Acids

The compound 4,4,4-Trifluoro-3-methylbutanenitrile has been utilized in the synthesis of nonproteinogenic amino acids. Specifically, it has been used in the synthesis and determination of the absolute configuration of trifluoroleucine derivatives (Weinges & Kromm, 1985).

2. Photophysical Properties in Dimeric Complexes

The compound plays a role in the study of photophysical properties of Eu(III) tetrakis(β-diketonate) dimeric complexes. These complexes display luminescent properties useful in photonic applications (Biju et al., 2014).

3. Synthesis of Fluorinated Amino Acids

It has also been used in stereoselective syntheses of valuable fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid (Pigza et al., 2009).

4. Enantioselective Baker's Yeast Reduction

This compound is also involved in enantioselective Baker's yeast reduction processes, yielding ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Davoli et al., 1999).

5. Electrogenerated Synthesis of Nanoparticles

The compound is used in electrogenerated synthesis of nanoparticles, particularly in the formation of dihydropyridine-3-carbonitriles nanoparticles, demonstrating the utility in novel synthetic methods and nanotechnology (Goodarzi & Mirza, 2020).

6. Development of Chiral Dendrimers

This compound serves as a starting material in the synthesis of chiral dendrimers, contributing to advancements in the field of dendritic chemistry and materials science (Greiveldinger & Seebach, 1998).

7. Modulation of Spin Dynamics in LnIII-radical Complexes

The compound is used in the study of LnIII-radical complexes, helping to understand and manipulate spin dynamics for potential applications in magnetic and electronic devices (Li et al., 2016).

Safety and Hazards

4,4,4-Trifluoro-3-methylbutanenitrile is classified as a hazardous substance . It has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name |

4,4,4-trifluoro-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N/c1-4(2-3-9)5(6,7)8/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBDXEOCTPSMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2661497.png)